molecular formula C12H15FO3S B13019386 2-(Ethylsulfonyl)-1-(3-fluorophenyl)butan-1-one

2-(Ethylsulfonyl)-1-(3-fluorophenyl)butan-1-one

Cat. No.: B13019386
M. Wt: 258.31 g/mol
InChI Key: BHLIRASDCCJOMP-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1-(3-fluorophenyl)butan-1-one is an organic compound that features a butanone backbone with an ethylsulfonyl group and a fluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1-(3-fluorophenyl)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzene and butanone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.

    Ethylsulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction, which involves the use of ethylsulfonyl chloride and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-1-(3-fluorophenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-1-(3-fluorophenyl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-(3-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group and fluorophenyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1-(3-fluorophenyl)butan-1-one
  • 2-(Ethylsulfonyl)-1-(4-fluorophenyl)butan-1-one
  • 2-(Ethylsulfonyl)-1-(3-chlorophenyl)butan-1-one

Uniqueness

2-(Ethylsulfonyl)-1-(3-fluorophenyl)butan-1-one is unique due to the specific combination of the ethylsulfonyl group and the 3-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15FO3S

Molecular Weight

258.31 g/mol

IUPAC Name

2-ethylsulfonyl-1-(3-fluorophenyl)butan-1-one

InChI

InChI=1S/C12H15FO3S/c1-3-11(17(15,16)4-2)12(14)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3

InChI Key

BHLIRASDCCJOMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC(=CC=C1)F)S(=O)(=O)CC

Origin of Product

United States

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